Peptide YY(3-36), PYY, human
Description
Properties
Molecular Formula |
C180H279N53O54 |
|---|---|
Molecular Weight |
4049 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C180H279N53O54/c1-17-91(12)141(185)171(282)214-114(27-18-19-61-181)175(286)232-67-25-33-130(232)169(280)211-111(53-58-137(247)248)147(258)204-94(15)174(285)231-66-24-32-129(231)168(279)200-82-135(244)205-109(52-57-136(245)246)152(263)226-126(80-140(253)254)157(268)203-93(14)146(257)228-128(84-235)176(287)233-68-26-34-131(233)170(281)212-113(55-60-139(251)252)154(265)210-112(54-59-138(249)250)155(266)216-117(70-87(4)5)159(270)224-124(78-133(183)242)164(275)208-106(29-21-63-197-178(189)190)150(261)220-121(75-98-39-47-103(239)48-40-98)162(273)221-120(74-97-37-45-102(238)46-38-97)156(267)202-92(13)145(256)227-127(83-234)167(278)219-116(69-86(2)3)158(269)207-107(30-22-64-198-179(191)192)151(262)223-123(77-100-81-195-85-201-100)163(274)222-122(76-99-41-49-104(240)50-42-99)161(272)217-118(71-88(6)7)160(271)225-125(79-134(184)243)165(276)218-119(72-89(8)9)166(277)229-142(90(10)11)172(283)230-143(95(16)236)173(284)213-108(31-23-65-199-180(193)194)148(259)209-110(51-56-132(182)241)153(264)206-105(28-20-62-196-177(187)188)149(260)215-115(144(186)255)73-96-35-43-101(237)44-36-96/h35-50,81,85-95,105-131,141-143,234-240H,17-34,51-80,82-84,181,185H2,1-16H3,(H2,182,241)(H2,183,242)(H2,184,243)(H2,186,255)(H,195,201)(H,200,279)(H,202,267)(H,203,268)(H,204,258)(H,205,244)(H,206,264)(H,207,269)(H,208,275)(H,209,259)(H,210,265)(H,211,280)(H,212,281)(H,213,284)(H,214,282)(H,215,260)(H,216,266)(H,217,272)(H,218,276)(H,219,278)(H,220,261)(H,221,273)(H,222,274)(H,223,262)(H,224,270)(H,225,271)(H,226,263)(H,227,256)(H,228,257)(H,229,277)(H,230,283)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H4,187,188,196)(H4,189,190,197)(H4,191,192,198)(H4,193,194,199)/t91-,92-,93-,94-,95+,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,141-,142-,143-/m0/s1 |
InChI Key |
AUHJXHCVECGTKR-DQNUUZSMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)N |
Origin of Product |
United States |
Biosynthesis, Secretion, and Post Translational Processing of Human Pyy 3 36
Genomic Basis of PYY Synthesis in Humans
The synthesis of Peptide YY (PYY) in humans is dictated by the PYY gene. wikipedia.orggenecards.org This gene is located on chromosome 17q21.1 and is comprised of four exons and three introns. diabetesjournals.orgoup.com The protein-coding information for the PYY preproprotein is contained within exons 2 and 3, and a portion of exon 4. diabetesjournals.org Following transcription of the gene into messenger RNA, the preproprotein is synthesized and subsequently undergoes proteolytic processing to yield the final peptide products. genecards.orgnih.gov This process can result in two main forms of the peptide. genecards.org
The human PYY gene's location on chromosome 17 is detailed in the table below:
| Category | Details |
| Gene Name | PYY, peptide YY |
| Chromosome | 17 |
| Band | 17q21.31 wikipedia.org |
| Start Coordinate (GRCh38) | 43,952,733 bp wikipedia.org |
| End Coordinate (GRCh38) | 44,004,469 bp wikipedia.org |
| Strand | Reverse |
Enteroendocrine L-Cell Origin and Distribution within the Gastrointestinal Tract
PYY is produced and secreted by specialized enteroendocrine cells known as L-cells. wikipedia.orgresearchgate.netwikipedia.org These cells are dispersed throughout the mucosal lining of the gastrointestinal (GI) tract. wikipedia.org While a small number of L-cells can be found in the esophagus, stomach, duodenum, and jejunum, their highest concentration is in the distal portions of the GI tract, specifically the ileum and colon. wikipedia.orgimrpress.com The density of L-cells increases progressively from the proximal to the distal gut, with the greatest abundance found in the rectum. nih.govfrontiersin.org These L-cells are characterized as "open-type" cells, meaning their apical surface is in direct contact with the contents of the gut lumen, allowing them to sense the presence of nutrients. imrpress.comfrontiersin.org
The distribution of L-cells throughout the human gastrointestinal tract is summarized below:
| Gastrointestinal Region | L-Cell Presence |
| Esophagus | Low wikipedia.org |
| Stomach | Low wikipedia.org |
| Duodenum | Low wikipedia.orgwikipedia.org |
| Jejunum | Present, increasing distally wikipedia.orgfrontiersin.org |
| Ileum | High wikipedia.orgwikipedia.org |
| Colon | High wikipedia.orgwikipedia.org |
| Rectum | Highest density nih.gov |
Mechanisms of PYY Secretion in Response to Luminal Stimuli
The secretion of PYY from L-cells is a regulated process, primarily triggered by the arrival of nutrients in the gut lumen following a meal. wikipedia.orgresearchgate.net The release of PYY is biphasic. An initial, rapid increase in circulating PYY levels occurs within 15 minutes of food intake, which is before the ingested nutrients would have had time to travel to the distal ileum and colon where L-cells are most abundant. cambridge.orgnih.govnih.gov This suggests an early neural or hormonal signaling mechanism. cambridge.orgnih.gov A more sustained, secondary release of PYY occurs as the digested nutrients directly interact with the L-cells in the lower GI tract. cambridge.org
The primary stimulus for PYY secretion is the presence of digested nutrients in the small intestine and colon. wikipedia.orgresearchgate.net All three macronutrients—fats, proteins, and carbohydrates—can stimulate PYY release. cambridge.org
Fats: Lipids, particularly their digestion products like fatty acids, are considered the most potent stimulators of PYY secretion. physiology.orgoup.comresearchgate.net The presence of long-chain fatty acids in the duodenum significantly stimulates PYY release. physiology.org This effect is dependent on fat hydrolysis, as inhibiting this process abolishes the PYY response. physiology.org
Proteins: A high-protein meal has been shown to induce a significant release of PYY. nih.govnih.gov
Carbohydrates: Glucose administration also leads to PYY secretion, although the response may be less pronounced compared to fats and proteins. physiology.orgoup.com
The release of PYY is also influenced by other hormones, creating a complex interplay within the gut endocrine system. A key hormonal modulator is Cholecystokinin (B1591339) (CCK). physiology.orgnih.gov CCK is released from I-cells in the proximal small intestine in response to fats and proteins. nih.gov Studies have demonstrated that CCK can mediate the postprandial release of PYY. physiology.orgnih.gov The administration of a CCK receptor antagonist can abolish the PYY release stimulated by both fat and exogenous CCK. physiology.orgnih.gov This suggests that CCK acts as a proximal signal from the foregut to stimulate PYY release from the hindgut. nih.govnih.gov
Neural pathways, particularly the vagus nerve, are implicated in the regulation of PYY secretion. oup.comnih.govoup.com The rapid initial release of PYY after a meal, before nutrients reach the distal gut, points towards a neural reflex mechanism. cambridge.orgnih.gov It is suggested that satiety signals, including those from PYY, are transmitted to the brain via the vagal afferent pathway. oup.comnih.govbiorxiv.orggarvan.org.au The receptors for PYY (Y2-R) are found on vagal afferent neurons, indicating that PYY can directly influence the firing rate of the vagus nerve. oup.comnih.gov
Hormonal Modulation of PYY Release
Enzymatic Conversion of PYY(1-36) to PYY(3-36) by Dipeptidyl Peptidase-4 (DPP-IV)
Following its secretion from L-cells, PYY exists initially as a 36-amino acid peptide, PYY(1-36). wikipedia.orgkarger.com This form is rapidly converted in the circulation to the predominant, biologically active form, PYY(3-36). wikipedia.orgkarger.com This conversion is catalyzed by the enzyme Dipeptidyl Peptidase-4 (DPP-IV). karger.comnih.govspringermedizin.de DPP-IV is a widely distributed enzyme that cleaves the first two amino acids—tyrosine and proline—from the N-terminus of PYY(1-36). wikipedia.orgresearchgate.net This enzymatic modification is crucial as it alters the receptor binding profile of the peptide. While PYY(1-36) can bind to several Y receptor subtypes, PYY(3-36) has a much higher selectivity for the Y2 receptor. wikipedia.orgspringermedizin.de Therefore, DPP-IV plays a critical role in modulating the biological activity of PYY. springermedizin.defrontiersin.org
Other Post-Translational Modifications and their Functional Implications
Beyond the primary cleavage of Peptide YY (PYY)(1-36) to PYY(3-36) by Dipeptidyl Peptidase-IV (DPP-IV), the bioactivity and metabolic fate of PYY are further regulated by a series of other post-translational modifications. These modifications, primarily involving enzymatic cleavage and C-terminal amidation, are crucial for modulating the peptide's function, receptor selectivity, and circulating half-life.
C-terminal Amidation
A critical post-translational modification essential for the biological activity of PYY is the amidation of its C-terminal tyrosine residue. uniprot.orguniprot.orgresearchgate.net This process, which converts the C-terminal carboxyl group to an amide, is fundamental for the proper conformation and interaction of PYY with its cognate Y receptors. nih.govnih.govacs.org The resulting tyrosine amide is considered to protect the peptide from degradation by carboxypeptidases. nih.gov The loss of this amide group or truncation of the C-terminus results in metabolites with significantly reduced or abolished biological activity. nih.gov
N-terminal and Internal Cleavage
While DPP-IV is the principal enzyme generating PYY(3-36), other peptidases also act on the PYY molecule, leading to either altered activity or inactivation.
Aminopeptidase P (APP): This enzyme can cleave the N-terminal tyrosine residue from the full-length PYY(1-36). nih.govnih.gov This action generates PYY(2-36), a different molecular form whose precise receptor selectivity and physiological role are less characterized than PYY(3-36).
Neprilysin (NEP / Neutral Endopeptidase 24.11): Neprilysin is a key enzyme in the metabolic clearance of PYY. nih.govresearchgate.net It efficiently metabolizes PYY(1-36) through an inactivating cleavage at the Asn29-Leu30 bond. nih.gov This cleavage occurs within the C-terminal region crucial for receptor binding, thus terminating the peptide's signaling capacity. nih.gov NEP also contributes to the degradation of the active PYY(3-36) form. oup.comnih.gov
Fibroblast Activation Protein (FAP/Seprase): In vitro studies have shown that FAP, a serine protease with dipeptidyl peptidase activity similar to DPP-IV, can also cleave PYY(1-36) at the Pro2-Ile3 bond to generate PYY(3-36). uniprot.orgcreative-biolabs.comnih.govaacrjournals.org However, other proteases in human plasma cleave PYY more efficiently, suggesting the physiological role of FAP in PYY processing is likely less significant compared to DPP-IV. creative-biolabs.com
Degradation of PYY(3-36)
The active PYY(3-36) peptide is itself a substrate for further enzymatic degradation, which limits its duration of action.
Meprin β: This metalloendopeptidase plays a significant role in the degradation of PYY(3-36), particularly in the kidney. oup.comnih.govresearchgate.netendocrine-abstracts.org Meprin β cleaves PYY(3-36) at multiple sites, including between the negatively charged residues Glu10 and Asp11 (corresponding to residues 13 and 14 of the original PYY sequence). endocrine-abstracts.org This action inactivates the peptide and is a major determinant of its short circulating half-life. nih.govresearchgate.net Inhibition of meprin β has been shown to prevent PYY(3-36) breakdown and prolong its anorectic effects in mice. oup.comnih.gov
C-terminal Truncation to PYY(3-34): A significant metabolic pathway in both humans and pigs involves the C-terminal truncation of PYY(3-36) to PYY(3-34). nih.govnih.gov This cleavage removes the last two amino acids, Arg35 and Tyr36, rendering the resulting PYY(3-34) metabolite inactive at the Y2 receptor. nih.govnih.gov This process significantly shortens the survival time of biologically active PYY in the circulation. nih.gov Studies suggest the involvement of Angiotensin-Converting Enzyme (ACE) in this truncation, as the ACE inhibitor captopril (B1668294) was found to block the formation of PYY(3-34) in plasma. nih.gov
Phosphorylation
Database annotations suggest the possibility of phosphorylation, specifically at a serine residue (phosphoserine), as another potential post-translational modification of PYY. uniprot.orguniprot.org However, direct experimental evidence detailing the specific enzymes involved and the functional consequences of PYY phosphorylation on its biological activity is currently limited. It is known that PYY, acting through its receptors, can induce downstream phosphorylation of signaling molecules like MAPK, but this is a result of its signaling cascade rather than a modification of the peptide itself. researchgate.net
The interplay of these various post-translational modifications creates a complex regulatory network that precisely controls the availability, activity, and eventual inactivation of PYY(3-36).
Data Tables
Table 1: Key Enzymes in the Post-Translational Processing and Metabolism of Human PYY
| Enzyme | Abbreviation | Action on PYY | Cleavage Site | Resulting Product(s) | Functional Implication |
| Dipeptidyl Peptidase-IV | DPP-IV | Cleavage of N-terminus | Pro2-Ile3 | PYY(3-36) | Generation of Y2-selective agonist |
| Aminopeptidase P | APP | Cleavage of N-terminus | Tyr1-Pro2 | PYY(2-36) | Altered molecular form |
| Neprilysin (Neutral Endopeptidase) | NEP | Internal Cleavage | Asn29-Leu30 | Inactive fragments | Inactivation of PYY(1-36) |
| Meprin β | - | Degradation of PYY(3-36) | e.g., Glu10-Asp11 | Inactive fragments | Inactivation of PYY(3-36) |
| Fibroblast Activation Protein | FAP | Cleavage of N-terminus (in vitro) | Pro2-Ile3 | PYY(3-36) | Generation of Y2-selective agonist |
| Angiotensin-Converting Enzyme (suspected) | ACE | Cleavage of C-terminus | Arg35-Tyr36 | PYY(3-34) | Inactivation of PYY(3-36) |
| Refers to the amino acid position in the PYY(3-36) sequence. |
Molecular Mechanisms of Pyy 3 36 Action: Receptor Interactions and Signaling Pathways
Neuropeptide Y Receptor Subtypes and Ligand Binding Specificity of PYY(3-36)
The NPY receptor family in humans consists of four functional subtypes: Y1, Y2, Y4, and Y5. frontiersin.orgkarger.com PYY(3-36) exhibits a marked selectivity in its binding to these receptors, which is a critical determinant of its biological activity. This selectivity arises from the cleavage of the first two N-terminal amino acids from its precursor, PYY(1-36), by the enzyme dipeptidyl peptidase-IV. nih.govcambridge.orgoup.com While PYY(1-36) binds with high affinity to Y1, Y2, and Y5 receptors, the resulting PYY(3-36) fragment shows a strong preference for the Y2 receptor. oup.comnih.govoup.com
PYY(3-36) is a potent and selective agonist for the Neuropeptide Y2 receptor (Y2R). nih.govtocris.comresearchgate.net Multiple studies have confirmed its high binding affinity for this receptor subtype. For instance, competitive binding assays have demonstrated that PYY(3-36) can displace labeled ligands from the Y2 receptor with high potency. Reported binding affinity values, such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki), are consistently in the low nanomolar to sub-nanomolar range.
Research has reported IC50 values as low as 0.11 nM for the inhibition of radiolabeled PYY binding to Y2 receptors. tocris.comphysiology.org Other studies have measured Ki values of 0.11 nM and 0.40 nM at the human Y2 receptor. oup.comphysiology.org This high affinity translates into potent agonistic activity, meaning that PYY(3-36) not only binds to the Y2 receptor but also effectively activates it, initiating downstream intracellular signaling. acs.orggubra.dk The activation of Y2 receptors, which are expressed on NPY-secreting neurons in the arcuate nucleus of the hypothalamus, is believed to act as an auto-inhibitory mechanism, decreasing the release of NPY and thereby suppressing appetite. nih.govnih.gov
In stark contrast to its high affinity for the Y2 receptor, PYY(3-36) displays significantly lower affinity for other Y receptor subtypes, particularly the Y1 receptor. nih.govtocris.com The removal of the N-terminal tyrosine-proline residues dramatically reduces its ability to bind to the Y1 receptor. cambridge.org Studies have shown a vast difference in binding affinities, with a reported IC50 value for the Y1 receptor being around 1050 nM, which is approximately 9,500 times higher than that for the Y2 receptor. tocris.comphysiology.org
The affinity of PYY(3-36) for Y4 and Y5 receptors is also considerably lower than for the Y2 receptor, though it may show a higher affinity for the Y5 receptor compared to the Y1 receptor. oup.comoup.com This pronounced selectivity for the Y2 receptor is a key feature of PYY(3-36)'s physiological profile. nih.gov
Table 1: Comparative Binding Affinities of PYY(3-36) for Human Y Receptor Subtypes This table presents data from multiple sources to illustrate the receptor selectivity of PYY(3-36). Values may vary between different experimental systems.
| Receptor Subtype | Binding Affinity (Ki or IC50 in nM) | Reference |
| Y1 Receptor | 1050 | tocris.comphysiology.org |
| 40 | oup.com | |
| Y2 Receptor | 0.11 | tocris.comphysiology.org |
| 0.40 | oup.com | |
| Y4 Receptor | 13 | oup.com |
| Y5 Receptor | 3.2 | oup.com |
High Affinity and Agonistic Activity at the Y2 Receptor
G-Protein Coupled Receptor Signaling Cascades Initiated by Y2 Receptor Activation
The Neuropeptide Y receptor family, including the Y2 receptor, belongs to the Class A (rhodopsin-like) family of G-protein coupled receptors (GPCRs). karger.comuniprot.org Upon agonist binding, these receptors undergo a conformational change that allows them to interact with and activate intracellular heterotrimeric G-proteins.
Activation of the Y2 receptor by PYY(3-36) specifically engages inhibitory G-proteins, primarily those containing the Gαi or Gαo subunits. karger.comnih.gov This interaction has been confirmed by cryo-electron microscopy studies showing the structure of the PYY(3-36)–Y2R–Gi complex. nih.gov The activation of the Gi/o pathway triggers a cascade of intracellular events:
Inhibition of Adenylyl Cyclase : The activated Gαi subunit dissociates from the Gβγ complex and inhibits the enzyme adenylyl cyclase. karger.comoup.comuniprot.org
Reduction of cAMP Levels : This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). karger.com
Downstream Effects : The reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and other downstream effectors, modulating cellular processes such as ion channel activity and gene expression. uniprot.org
Recent research also indicates that the Y2 receptor demonstrates biased agonism, favoring the G-protein signaling pathway over the β-arrestin signaling pathway upon activation. nih.gov This signaling cascade ultimately underlies the physiological effects of PYY(3-36), such as the inhibition of NPY neuron activity. cambridge.org
Molecular Determinants of Y2 Receptor Selectivity and Potency for PYY(3-36)
The remarkable selectivity of PYY(3-36) for the Y2 receptor is governed by specific structural features of both the peptide ligand and the receptor itself.
The most critical determinant is the N-terminal truncation. The absence of the first two amino acids (Tyrosine-Proline) in PYY(3-36) is the primary reason for its drastically reduced affinity for the Y1 receptor and its high selectivity for the Y2 receptor. cambridge.orgoup.com The Y2 receptor is unique among the NPY receptors in its ability to bind N-terminally truncated ligands with high affinity. frontiersin.org
The conformation of the peptide in solution also plays a significant role. Circular dichroism studies have revealed that PYY(3-36) has a lower helical content compared to the full-length PYY(1-36), and these conformational differences are hypothesized to contribute to the distinct receptor binding profiles. physiology.org
Furthermore, the C-terminal region of the peptide is crucial for high-affinity binding and activation of the Y2 receptor. frontiersin.org The C-terminal amide group, in particular, is essential for activity at NPY receptors. researchgate.net Structural analyses have shown that this amide group forms an extensive network of polar interactions with specific residues within the Y2 receptor's binding pocket, which is necessary for stabilizing the ligand-receptor complex and inducing the conformational changes required for receptor activation. researchgate.net Conversely, certain amino acid substitutions, such as replacing Proline at position 34, can abolish Y2 receptor binding, highlighting the importance of specific residues in the peptide's primary structure. oup.com
Neurobiological Effects of Human Pyy 3 36 Within the Central Nervous System
Access to Central Nervous System Compartments: Blood-Brain Barrier Permeability
For peripherally circulating hormones like PYY(3-36) to exert direct effects on the brain, they must first gain access to the central nervous system (CNS). Research indicates that PYY(3-36) can cross the blood-brain barrier (BBB). nih.govnih.govkarger.com Studies involving radioactively labeled PYY(3-36) in mice have characterized this transport process.
Once in the CNS, a significant portion of the peptide reaches the brain's functional tissue. Capillary depletion studies have shown that approximately 69% of the PYY(3-36) that crosses the BBB successfully enters the brain parenchyma. nih.govresearchgate.net High-performance liquid chromatography analysis confirmed that the peptide remains intact after crossing the barrier. nih.gov In total, about 0.176% of an intravenously injected dose is taken up by the brain. nih.govresearchgate.net
In addition to crossing the BBB directly, PYY(3-36) can influence the CNS through circumventricular organs—specialized brain regions that lack a complete BBB. karger.comgutnliver.org The median eminence of the hypothalamus and the area postrema in the brainstem are two such areas, providing a plausible route for circulating PYY(3-36) to directly access key neuronal circuits. karger.comgutnliver.orggutnliver.org
| PYY(3-36) Blood-Brain Barrier Permeability Data | Value | Reference |
| Unidirectional Influx Rate (Kᵢ) | 0.49 ± 0.19 µl/g-min | nih.govresearchgate.net |
| Transport Mechanism | Nonsaturable Transmembrane Diffusion | nih.govresearchgate.net |
| Parenchymal Entry | ~69% of total influx | nih.govresearchgate.net |
| Total Brain Uptake (% of IV dose) | ~0.176% | nih.govresearchgate.net |
Hypothalamic Centers of Action
The hypothalamus, a critical region for regulating energy balance, is a primary target for PYY(3-36). medecinesciences.org The peptide exerts its influence by modulating specific neuronal populations within various hypothalamic nuclei, most notably the arcuate nucleus (ARC).
The ARC contains two key neuronal populations with opposing effects on appetite: Neuropeptide Y (NPY)-expressing neurons that stimulate feeding and Pro-Opiomelanocortin (POMC)-expressing neurons that suppress it. PYY(3-36) interacts with both of these cell types, primarily through the Neuropeptide Y receptor type 2 (Y2R). karger.comresearchgate.net
A primary mechanism of PYY(3-36)'s anorectic effect is the potent inhibition of orexigenic NPY neurons in the ARC. nih.govjneurosci.orgcambridge.org The Y2 receptor, which PYY(3-36) selectively binds, functions as an inhibitory autoreceptor on these neurons. researchgate.netoup.com
Electrophysiological studies have demonstrated that the application of PYY(3-36) to identified NPY neurons leads to a significant reduction in their firing rate and hyperpolarizes their membrane potential. nih.govresearchgate.net For instance, a 100 nM concentration of PYY(3-36) was shown to reduce spontaneous action potential firing by approximately 96.5% and hyperpolarize the neurons by about 9.4 mV. nih.gov This inhibitory action is dose-dependent and is blocked by Y2R antagonists. nih.govjneurosci.org By suppressing the activity of these appetite-stimulating neurons, PYY(3-36) reduces the drive to eat. gutnliver.org This is further supported by findings that peripheral PYY(3-36) administration decreases hypothalamic NPY mRNA expression. gutnliver.orgresearchgate.netgutnliver.org
The effect of PYY(3-36) on anorexigenic POMC neurons is more complex, with some conflicting findings in the scientific literature.
One line of evidence suggests that PYY(3-36) leads to the activation of POMC neurons. researchgate.netcambridge.org This activation is thought to be indirect; by inhibiting NPY neurons, PYY(3-36) would reduce the tonic inhibitory input from NPY neurons onto adjacent POMC neurons, leading to their disinhibition and increased activity. gutnliver.orgresearchgate.netphysiology.org Supporting this, peripheral administration of PYY(3-36) has been shown to increase c-Fos immunoreactivity, a marker of neuronal activation, in approximately 22% of ARC POMC neurons. oup.com Some studies also report increased POMC mRNA expression following PYY(3-36) administration. cambridge.org
However, other direct electrophysiological studies present a contrasting view. These reports indicate that PYY(3-36) directly inhibits POMC neurons. nih.govjneurosci.orgexlibrisgroup.com Using voltage and current-clamp recordings, researchers found that PYY(3-36) consistently and dose-dependently inhibited POMC cells by reducing action potentials, hyperpolarizing the membrane, and increasing inhibitory potassium channel currents. nih.govjneurosci.org This effect was also mediated by Y2 receptors and blocked by a Y2R antagonist. nih.govjneurosci.org This dual inhibition of both NPY and POMC neurons suggests that the anorexigenic actions of PYY(3-36) are more likely driven by the powerful inhibition of orexigenic NPY neurons, rather than the activation of POMC neurons. nih.govjneurosci.org
| Effect of PYY(3-36) on Arcuate Nucleus Neurons | NPY-Expressing Neurons | POMC-Expressing Neurons | Reference |
| Primary Receptor | Y2 Receptor (Inhibitory Autoreceptor) | Y2 Receptor | researchgate.netnih.govjneurosci.org |
| Electrophysiological Response | Inhibition (Hyperpolarization, Decreased Firing) | Inhibition (Hyperpolarization, Decreased Firing) / Activation (Disinhibition - conflicting reports) | gutnliver.orgresearchgate.netnih.govjneurosci.orgexlibrisgroup.com |
| Effect on Neuropeptide Expression | Decreased NPY mRNA | Increased POMC mRNA (conflicting reports) | researchgate.netcambridge.org |
| Functional Outcome | Decreased Orexigenic Signal | Contested: Potential increase or decrease in anorexigenic signal | nih.govjneurosci.orgoup.com |
Beyond the ARC, PYY(3-36) influences other hypothalamic areas involved in energy regulation. Studies using c-Fos immunohistochemistry have shown that peripheral PYY(3-36) injection activates neurons in the paraventricular nucleus (PVN) and the dorsomedial nucleus of the hypothalamus (DMH). nih.gov Conversely, minimal activation is observed in the ventromedial nucleus of the hypothalamus (VMH) and the lateral hypothalamic area (LHA). nih.gov The Y2 receptor, the primary target for PYY(3-36), is also expressed in other regions such as the preoptic nucleus and posterior hypothalamic nuclei, suggesting a broad network of influence. gutnliver.orggutnliver.org
Modulation of Arcuate Nucleus Neuronal Populations
Inhibition of Neuropeptide Y (NPY)-Expressing Neurons
Brainstem Integration of PYY(3-36) Signals
The brainstem, particularly the dorsal vagal complex, serves as another crucial site for integrating peripheral satiety signals, including those from PYY(3-36). physiology.org PYY(3-36) can influence the brainstem through at least two distinct pathways.
First, PYY(3-36) can act directly on brainstem nuclei. gutnliver.org The area postrema (AP), which lacks a complete BBB, expresses Y2 receptors and can be directly accessed by circulating PYY(3-36). gutnliver.orggutnliver.orgcambridge.org Peripheral administration of the peptide has been shown to activate neurons in the AP and the nucleus of the solitary tract (NTS). gutnliver.orgnih.gov However, the role of the brainstem is complex, as some studies report no significant PYY(3-36)-induced c-Fos expression in the NTS, and ablation of the AP has been found to enhance, rather than reduce, the anorectic effect of PYY(3-36). oup.comoup.com
Second, PYY(3-36) signals can be transmitted to the brainstem via the vagus nerve. oup.comnih.govresearchgate.net Y2 receptors are synthesized in the nodose ganglion (where vagal afferent cell bodies reside) and transported to the nerve terminals in the gut. oup.comnih.govoup.com Intravenous PYY(3-36) administration has been shown to stimulate the firing rate of gastric vagal afferent nerves. oup.comnih.gov This neural signal is then relayed to the NTS in the brainstem, which in turn projects to the hypothalamus. oup.com The importance of this pathway is highlighted by findings that abdominal vagotomy abolishes both the anorectic effect of PYY(3-36) and the corresponding c-Fos activation in the arcuate nucleus. oup.comnih.gov This vagal pathway appears to be particularly critical for mediating the effects of physiological, post-meal concentrations of PYY(3-36). garvan.org.au
Influence on Aminergic Neurotransmission: Dopamine (B1211576) and Norepinephrine Release
The influence of Peptide YY(3-36) (PYY(3-36)) on aminergic neurotransmission, particularly concerning dopamine and norepinephrine, is complex and appears to be region-dependent within the central nervous system. Research indicates that PYY(3-36) can exert both inhibitory and indirect excitatory effects on these catecholaminergic systems.
In the hypothalamus, PYY(3-36) has been shown to have a direct inhibitory effect. In vitro studies using hypothalamic synaptosomes demonstrated that PYY(3-36) significantly inhibited the depolarization-induced release of both dopamine and norepinephrine. nih.gov This suggests that part of the anorectic effect of PYY(3-36) may be mediated by reducing the release of these amines within the hypothalamus. nih.gov In contrast, the related peptide, PYY(1-36), did not affect the release of these neurotransmitters, highlighting the specific action of the PYY(3-36) form. nih.gov
Conversely, studies examining the effects of PYY(3-36) on the striatum, a key region in reward and motor control, reveal a different mechanism of action. Peripheral administration of PYY(3-36) leads to an activation of central dopaminergic pathways, such as the mesolimbic and nigrostriatal systems. uzh.ch However, this activation does not appear to stem from a direct action on the dopamine-producing neurons in the ventral tegmental area (VTA) or the substantia nigra pars compacta (SNc). uzh.chnih.gov Instead, evidence points towards an indirect, presynaptic modulation of dopamine release in target areas like the nucleus accumbens and caudate putamen. uzh.chresearchgate.net
The proposed mechanism for this increased striatal dopamine release involves the Y2 receptors located on striatal GABAergic interneurons. uzh.ch PYY(3-36), acting as a Y2 receptor agonist, inhibits these GABAergic interneurons. uzh.chnih.gov Since these interneurons normally provide an inhibitory tone on presynaptic dopamine terminals, their inhibition by PYY(3-36) leads to a disinhibition of dopamine release. uzh.ch This is supported by findings that PYY(3-36) administration increases the number of activated (c-Fos expressing) GABAergic cells in the nucleus accumbens and caudate putamen, while not directly activating tyrosine hydroxylase-positive dopamine neurons. nih.govoup.com This pro-dopaminergic effect is further evidenced by the observation that PYY(3-36) potentiates the behavioral responses to dopamine receptor agonists. nih.govoup.com
Table 1: Effects of PYY(3-36) on Dopamine and Norepinephrine Release
| Brain Region | Effect on Dopamine Release | Effect on Norepinephrine Release | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Hypothalamus | Inhibition | Inhibition | Direct action on presynaptic terminals. | nih.gov |
| Striatum (Nucleus Accumbens, Caudate Putamen) | Increase (Indirect) | Not specified | Inhibition of GABAergic interneurons via Y2 receptors, leading to disinhibition of dopamine terminals. | uzh.chnih.gov |
| Ventral Tegmental Area (VTA) / Substantia Nigra (SNc) | No direct activation of dopamine cell bodies | Not specified | PYY(3-36) does not directly excite the cell bodies of origin for the mesolimbic and nigrostriatal pathways. | uzh.chnih.govoup.com |
Neuronal Circuitry Underlying PYY(3-36)-Mediated Effects
The effects of PYY(3-36) are mediated through a distributed network of neuronal circuits, primarily involving the hypothalamus, brainstem, and their connections with higher brain centers. The Y2 receptor, for which PYY(3-36) is a high-affinity agonist, is abundantly expressed in these key regulatory areas. uzh.chgutnliver.org
A primary and well-documented site of action is the arcuate nucleus (ARC) of the hypothalamus. gutnliver.orgcambridge.org Circulating PYY(3-36) can access the ARC via the median eminence, a region with a less restrictive blood-brain barrier. gutnliver.org Within the ARC, PYY(3-36) acts on Y2 receptors, which are densely expressed on orexigenic (appetite-stimulating) neurons that produce Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP). uzh.chnih.gov Activation of these presynaptic Y2 receptors inhibits the activity of NPY/AgRP neurons, suppressing their release of NPY. gutnliver.orgcambridge.orgresearchgate.net Concurrently, PYY(3-36) causes a disinhibition of adjacent anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons, leading to an increased release of α-melanocyte-stimulating hormone (α-MSH). gutnliver.orgcambridge.org This reciprocal action—inhibiting orexigenic pathways while stimulating anorexigenic ones—is a cornerstone of PYY(3-36)'s effect on satiety. gutnliver.orgcambridge.org
The vagal-brainstem-hypothalamic pathway is another critical circuit. gutnliver.orgnih.gov Y2 receptors are expressed on vagal afferent nerve terminals that relay sensory information from the gastrointestinal tract to the brainstem. gutnliver.orgnih.gov PYY(3-36) can activate these vagal afferents, which project to the nucleus of the solitary tract (NTS) in the brainstem. gutnliver.orgnih.gov The NTS, along with the adjacent area postrema (AP)—another circumventricular organ accessible to circulating peptides—integrates these signals. gutnliver.orgnih.gov Neurons from the NTS then project to various forebrain areas, including the ARC, paraventricular nucleus (PVN), and lateral parabrachial nucleus (PB), creating a gut-brain axis for appetite control. gutnliver.orgresearchgate.netjneurosci.org The importance of this circuit is underscored by findings that severing the vagus nerve or the brainstem-hypothalamic connections abolishes the anorectic effects of peripherally administered PYY(3-36). nih.gov
Furthermore, PYY(3-36) influences neuronal activity in brain regions associated with reward and motivation, such as the mesolimbic dopamine system. uzh.ch As detailed in the previous section, PYY(3-36) does not directly activate dopamine neurons in the VTA but modulates dopamine release in the striatum through its action on local GABAergic interneurons. uzh.chnih.gov Functional magnetic resonance imaging (fMRI) studies in humans have confirmed that PYY(3-36) administration induces neuronal activation in these dopaminergic target areas as well as in cortical regions like the orbitofrontal cortex, which is involved in evaluating the hedonic value of food. uzh.chmdpi.com
More recently, a novel circuit has been identified originating from Y2 receptor-positive cells in the oral cavity. jneurosci.orgjneurosci.org This pathway appears to transmit signals through the brainstem to hypothalamic satiety centers, representing an alternative route for modulating ingestive behavior that is distinct from the circuits activated by circulating PYY(3-36). jneurosci.orgjneurosci.org
Table 2: Key Neuronal Circuits and Brain Regions Modulated by PYY(3-36)
| Circuit/Pathway | Key Brain Regions Involved | Description of PYY(3-36) Action | Reference |
|---|---|---|---|
| Hypothalamic Arcuate Nucleus (ARC) Circuit | Arcuate Nucleus (ARC) | Inhibits orexigenic NPY/AgRP neurons and stimulates anorexigenic POMC neurons via Y2 receptors. | gutnliver.orgcambridge.orgnih.gov |
| Vagal-Brainstem-Hypothalamic Pathway | Vagus Nerve, Nucleus of the Solitary Tract (NTS), Area Postrema (AP), Parabrachial Nucleus (PB), Hypothalamus | Activates vagal afferents; induces c-Fos expression in NTS and AP, which relay signals to the hypothalamus and other forebrain areas. | gutnliver.orgnih.govresearchgate.net |
| Mesolimbic/Nigrostriatal Dopamine Pathways | Nucleus Accumbens, Caudate Putamen, VTA, SNc | Indirectly increases dopamine release in the striatum by inhibiting local GABAergic interneurons, without direct activation of VTA/SNc dopamine neurons. | uzh.chnih.govoup.com |
| Oral Cavity-Brainstem Circuit | Oral Mucosa (Y2R+ cells), Brainstem Nuclei, Hypothalamus | Activates a distinct pathway from the oral cavity to hypothalamic satiety centers. | jneurosci.orgjneurosci.org |
| Limbic System | Amygdala (Central and Medial Nuclei), Orbitofrontal Cortex | Induces neuronal activation, potentially modulating the hedonic and motivational aspects of food intake. | uzh.chgutnliver.orgresearchgate.net |
Physiological Roles of Human Pyy 3 36 Beyond Central Appetite Regulation
Contribution to Energy Homeostasis
PYY(3-36) is integral to maintaining energy homeostasis, influencing not just how much is eaten, but also the patterns of food consumption and the body's energy utilization. nih.govnih.gov It is released from intestinal L-cells into the circulation after a meal, with concentrations rising in proportion to the caloric content ingested. cambridge.orgoup.com
Postprandial satiety, the feeling of fullness after a meal that inhibits further eating, is a key physiological state influenced by PYY(3-36). Studies have demonstrated a direct temporal link between the rise in circulating PYY(3-36) levels after food intake and subjective feelings of satiety. karger.com The hormone is released postprandially, with levels peaking approximately one to two hours after eating. cambridge.orgoup.com This release profile corresponds with the period of developing and sustained satiety.
Research involving the infusion of PYY(3-36) into human volunteers has shown that elevating the hormone to levels that mimic the post-meal state significantly enhances feelings of fullness and reduces hunger, even in the absence of food. nih.gov Conversely, obese individuals have been observed to have a blunted postprandial PYY release. oup.comnih.gov This diminished PYY signal is associated with reduced satiety, which could contribute to the maintenance of obesity by allowing for greater food consumption. oup.com The degree of PYY reduction in obese subjects has been linked to decreased satiety and a corresponding increase in food intake. oup.com
PYY(3-36) significantly modifies eating behavior by altering food intake patterns. Its primary mechanism is not just a general reduction in appetite, but a specific influence on the structure of meals. oup.comresearchgate.net Administration of PYY(3-36) in both animal models and humans leads to a notable decrease in the total amount of food and calories consumed. nih.govoup.com
Studies in rats have shown that intravenous infusion of PYY(3-36) reduces cumulative food intake by decreasing the size of individual meals. oup.com Furthermore, it increases the "satiety ratio," which is the interval between meals relative to the size of the preceding meal, indicating that the feeling of fullness lasts longer. oup.com In non-human primates, PYY(3-36) was found to increase the latency to initiate the first meal and reduce the average meal size, without changing the total number of meals consumed over a six-hour period. psu.edu Human studies corroborate these findings, demonstrating that intravenous PYY(3-36) infusions cause a dose-dependent reduction in food intake, with a maximal inhibition of around 35%. nih.gov This reduction in consumption is observed over a 24-hour period, highlighting a sustained effect on energy intake. researchgate.net
| Study Subject | Key Finding | Reported Effect | Source |
|---|---|---|---|
| Rats | Effect on Meal Structure | Reduced mean meal size by 21-24% and increased satiety ratio by 55%. | oup.com |
| Humans | 24-Hour Calorie Reduction | Reduced total calorie intake by 33% over 24 hours. | researchgate.net |
| Rhesus Monkeys | Meal Initiation and Size | Increased latency to the first meal and reduced average meal size. | psu.edu |
| Humans | Dose-Dependent Inhibition | Dose-dependently reduced food intake, with a maximal inhibition of 35%. | nih.gov |
Beyond its effects on energy intake, PYY(3-36) also appears to influence the other side of the energy balance equation: energy expenditure. Several studies suggest that PYY(3-36) can increase the body's metabolic rate and heat production (thermogenesis). nih.govgutnliver.orgphysiology.org
In human studies, peripheral infusion of PYY(3-36) was found to increase energy expenditure and enhance fat oxidation rates. nih.govphysiology.org This effect is suggestive of increased activity of the sympathoadrenal system. gutnliver.orgphysiology.org Further evidence comes from animal models; transgenic mice that overexpress PYY exhibit a higher basal body temperature, which is indicative of increased thermogenesis. nih.govkarger.com Additionally, in humans, circulating PYY levels after a meal have been positively correlated with postprandial energy expenditure and the thermic effect of food, which is the energy required to digest, absorb, and metabolize nutrients. nih.govoup.com However, it is worth noting that not all studies have consistently reproduced this effect, with some research finding no significant change in resting energy expenditure after PYY(3-36) administration in certain human cohorts. oup.com This suggests the effect may be dependent on factors such as obesity status or other individual characteristics. oup.com
Influence on Food Intake Patterns
Gastrointestinal Tract Functions
One of the most well-established peripheral functions of PYY(3-36) is the inhibition of gastric motility, commonly known as the "ileal brake." uzh.chphysiology.org This mechanism involves slowing the rate at which the stomach empties its contents into the small intestine. oup.comwikipedia.org When nutrients, particularly fats, reach the distal parts of the small intestine (the ileum and colon), L-cells are stimulated to release PYY. gutnliver.orguzh.ch
The released PYY(3-36) then acts to delay gastric emptying. oup.comphysiology.orgnih.gov This action is physiologically significant as it slows the delivery of nutrients to the small intestine, allowing more time for their digestion and absorption. wikipedia.org This delay in gastric emptying is a contributing factor to the satiating effect of PYY(3-36), as a fuller stomach is a signal of satiety. biorxiv.org Studies in rats, rhesus monkeys, and humans have all confirmed that administration of PYY(3-36) produces a potent, dose-dependent inhibition of gastric emptying for both liquid and solid meals. oup.compsu.eduphysiology.orgphysiology.org This effect is believed to be mediated, at least in part, through the vagus nerve. biorxiv.org
| Study Subject | Methodology | Key Finding | Source |
|---|---|---|---|
| Rats | Intravenous Infusion | PYY(3-36) potently inhibits gastric emptying of liquid. | oup.com |
| Rhesus Monkeys | Intramuscular Injection | Produced a dose-related inhibition of saline gastric emptying. | psu.eduphysiology.orgnih.gov |
| Humans | Intravenous Infusion | Supraphysiological infusions slowed gastric emptying. | physiology.org |
| Mice | Genetic Knockdown (Vagal Y2R) | Suggests PYY(3-36) slows gastric emptying by acting on vagal afferents. | biorxiv.org |
PYY(3-36) also modulates the function of the pancreas, specifically its exocrine secretions which are vital for digestion. wikipedia.orgresearchgate.netnih.gov PYY is recognized as an inhibitor of pancreatic secretion, reducing the release of digestive enzymes and bicarbonate from the pancreas in response to a meal. cambridge.orgwikipedia.orgresearchgate.net
This inhibitory action is part of the "ileal brake" mechanism, where the presence of undigested nutrients in the distal gut signals to slow down the entire digestive process, including the output from the pancreas. researchgate.net Studies in dogs have shown that PYY(3-36), acting as a selective Y2 receptor agonist, significantly inhibits pancreatic secretory responses that are normally stimulated by secretin and cerulein (a cholecystokinin (B1591339) analog). nih.gov This inhibition appears to be mediated through Y2 receptors in this species. nih.gov However, the exact receptor-mediated pathway may be complex and potentially species-dependent, as a study using an isolated, denervated rat pancreas found that PYY(3-36) was inactive, while Y1 receptor agonists inhibited secretion. nih.gov In unanesthetized rats, PYY was shown to inhibit pancreatic secretion stimulated by cholecystokinin (CCK) through a mechanism involving the area postrema in the brainstem, suggesting a neurohormonal pathway. physiology.org
Regulation of Intestinal Fluid and Electrolyte Absorption
Peptide YY(3-36) (PYY(3-36)), a truncated form of Peptide YY (PYY), plays a significant role in the regulation of intestinal fluid and electrolyte transport. nih.govspandidos-publications.com Both PYY and its active fragment PYY(3-36) are known to inhibit intestinal fluid and electrolyte secretion while promoting absorption. nih.govspandidos-publications.comoup.com This action is a key component of the "ileal brake," a physiological feedback mechanism that slows down gastrointestinal transit to ensure efficient nutrient digestion and absorption. spandidos-publications.comfrontiersin.org
The primary mechanism by which PYY(3-36) influences intestinal transport involves its interaction with Y receptors, particularly the Y2 receptor. nih.gov In the colon, PYY has been shown to inhibit the secretion of chloride and water. nih.govspandidos-publications.com Studies on rat distal colon preparations have demonstrated that PYY(3-36), a selective Y2 receptor agonist, abolishes the increase in short-circuit current stimulated by vasoactive intestinal peptide (VIP), which is indicative of an inhibition of chloride secretion. nih.gov This effect appears to be neurally mediated, as the antisecretory actions of PYY and its analogs are blocked by tetrodotoxin, a nerve blocker. nih.gov This suggests that PYY(3-36) acts on enteric neurons to regulate epithelial ion transport. nih.govkcl.ac.uk
Furthermore, research indicates that PYY is crucial for normal ion-coupled nutrient absorption in both the mouse and human small intestine. biorxiv.org In studies where enteroendocrine cells (the source of PYY) were deficient, there was impaired ion transport and nutrient absorption, which could be restored by the administration of exogenous PYY. biorxiv.org This highlights the paracrine role of PYY in modulating the function of neighboring enterocytes to facilitate proper absorption. biorxiv.orgfrontiersin.org
The table below summarizes the key findings from studies on the effects of PYY(3-36) on intestinal fluid and electrolyte absorption.
| Model System | Key Findings | Receptor(s) Implicated |
| Rat Distal Colon | PYY(3-36) abolished VIP-stimulated chloride secretion. nih.gov | Y2 nih.gov |
| Mouse and Human Small Intestine | PYY is essential for normal ion transport and ion-coupled nutrient absorption. biorxiv.org | Y1 (paracrine action) biorxiv.org |
| General Gastrointestinal Tract | PYY inhibits intestinal fluid and electrolyte secretion, and promotes absorption. nih.govspandidos-publications.comoup.com | Y1, Y2 kcl.ac.uk |
Metabolic Regulation
Beyond its effects on appetite and intestinal function, PYY(3-36) is also involved in systemic metabolic regulation, particularly in maintaining glucose homeostasis and influencing insulin (B600854) sensitivity.
Role in Glucose Homeostasis
While the full-length PYY(1-36) has been shown to inhibit glucose-stimulated insulin secretion via Y1 receptors on pancreatic islets, the role of PYY(3-36) in glucose homeostasis appears to be mediated through extra-islet mechanisms. frontiersin.org PYY(3-36) does not directly affect glucose-stimulated insulin secretion from pancreatic islets due to the absence of Y2 receptors in these cells. frontiersin.org
Influence on Insulin Sensitivity
Research suggests that PYY(3-36) has a positive influence on insulin sensitivity. frontiersin.org By enhancing the body's response to insulin, PYY(3-36) can contribute to more effective glucose uptake and utilization by peripheral tissues. This action, combined with its effects on glucose disposal, underscores the multifaceted role of PYY(3-36) in metabolic regulation. The precise mechanisms through which PYY(3-36) enhances insulin sensitivity are still under investigation but are thought to involve its actions on various target organs beyond the pancreas. frontiersin.org
Other Systemic Effects
The physiological influence of PYY(3-36) extends to other systems in the body, including the cardiovascular system and skeletal muscle.
Cardiovascular System Interactions (Blood Pressure)
Studies have indicated that PYY can influence the cardiovascular system. Specifically, PYY has been observed to elevate both systolic and diastolic blood pressure. nih.gov This effect is thought to be mediated through its interaction with Y receptors present in the cardiovascular system. While the primary focus of PYY research has been on its metabolic and gastrointestinal roles, these cardiovascular effects highlight the peptide's broader systemic actions.
Degradation and Pharmacokinetics of Human Pyy 3 36
Metabolic Clearance Pathways of Circulating PYY(3-36)
The clearance of circulating PYY(3-36) from the bloodstream involves multiple pathways, with the kidneys playing a significant role. endocrine-abstracts.org Studies in rats have demonstrated that nephrectomy, the surgical removal of the kidneys, leads to a significant increase in the half-life of PYY(3-36), indicating that the kidney is a primary site for its clearance. endocrine-abstracts.org This is consistent with findings in renal failure patients who exhibit elevated levels of PYY(3-36). endocrine-abstracts.org In pigs, a significant extraction of PYY(3-36) is observed across the kidneys, which is compatible with glomerular filtration. nih.gov
The liver also contributes to the metabolic clearance of PYY(3-36). nih.gov Research in pigs has shown significant C-terminal degradation of the peptide across the liver. nih.gov In contrast, the net balance of PYY(3-36) across the hind limb, splanchnic bed, and lungs is not significantly different from zero, suggesting these tissues are not major sites of its clearance. nih.gov The metabolic clearance rate of PYY(3-36) in humans has been determined to be approximately 9.4 ± 0.6 ml·kg⁻¹·min⁻¹. nih.gov However, when accounting for C-terminal degradation, the metabolic clearance rate in pigs was found to be significantly greater. nih.gov
C-Terminal Degradation to Inactive Metabolites (e.g., PYY(3-34))
A critical step in the inactivation of PYY(3-36) is its degradation from the C-terminus. This process primarily results in the formation of Peptide YY(3-34) [PYY(3-34)], a metabolite that is inactive at the Y2 receptor. nih.govnih.gov The cleavage of the two C-terminal amino acids renders the peptide unable to exert its anorexigenic effects. nih.govnih.gov
This C-terminal degradation has been observed both in vitro in human blood and plasma and in vivo during infusions of PYY(3-36) in humans and pigs. nih.govnih.gov In humans, infusion of PYY(3-36) leads to a measurable increase in plasma concentrations of PYY(3-34). nih.gov Similarly, studies in mini-pigs and rhesus monkeys have identified PYY(3-34) as the major circulating metabolite of PYY(3-36). nih.gov It is suggested that the conversion of PYY(3-36) to PYY(3-34) may be a sequential two-step process, with the initial formation of PYY(3-35), which is then rapidly converted to the more stable PYY(3-34). nih.gov The formation of PYY(3-34) from PYY(3-36) has also been demonstrated in plasma, and this process can be blocked by the angiotensin-converting-enzyme (ACE) inhibitor, captopril (B1668294). nih.gov
The generation of these inactive metabolites highlights the importance of the C-terminal integrity for the biological activity of PYY peptides. nih.gov
Enzymatic Activities Responsible for PYY(3-36) Inactivation
Several enzymes are involved in the degradation and inactivation of PYY(3-36). While the initial formation of PYY(3-36) from its precursor, PYY(1-36), is catalyzed by dipeptidyl peptidase-IV (DPP-4), subsequent inactivation involves other peptidases. nih.govoup.comoup.com
Metalloendopeptidases, particularly meprin β and neprilysin (also known as neutral endopeptidase 24.11), play a significant role in the breakdown of PYY(3-36). nih.govoup.com Meprin β, found in kidney brush border membranes, cleaves PYY(3-36) at specific sites. endocrine-abstracts.orgoup.com In vitro studies have shown that meprin β cleaves PYY(3-36) between negatively charged residues, and inhibiting its action prevents the degradation of PYY(3-36) by kidney brush border preparations. endocrine-abstracts.org Neprilysin also contributes to the degradation of PYY. nih.gov
Angiotensin-converting enzyme (ACE) has also been implicated in the C-terminal degradation of PYY(3-36). nih.gov The ACE inhibitor captopril was found to block the formation of PYY(3-34) from PYY(3-36) in plasma, suggesting a role for ACE in this specific cleavage. nih.gov
The following table summarizes the key enzymes involved in PYY(3-36) degradation:
| Enzyme | Role in PYY(3-36) Metabolism | Reference |
|---|---|---|
| Dipeptidyl Peptidase-IV (DPP-4) | Cleaves PYY(1-36) to form the active PYY(3-36). | nih.govoup.comoup.com |
| Meprin β | A metalloendopeptidase that degrades PYY(3-36), particularly in the kidney. | endocrine-abstracts.orgoup.com |
| Neprilysin (Neutral Endopeptidase 24.11) | A metalloendopeptidase involved in the breakdown of PYY. | nih.govnih.gov |
| Angiotensin-Converting Enzyme (ACE) | Implicated in the C-terminal cleavage of PYY(3-36) to PYY(3-34). | nih.gov |
Comparative Half-Lives of PYY(1-36) and PYY(3-36)
The circulating half-life of PYY(3-36) is a key determinant of its physiological effects. Studies comparing the half-lives of PYY(1-36) and PYY(3-36) have yielded important insights into their relative stability.
In humans, PYY(3-36) has a significantly longer half-life than PYY(1-36). nih.gov The elimination half-life of infused PYY(3-36) was found to be approximately 14.9 ± 1.3 minutes. In contrast, the half-life of PYY(1-36) was determined to be around 9.4 ± 0.8 minutes without a DPP-4 inhibitor and 10.1 ± 0.5 minutes with a DPP-4 inhibitor. nih.gov When corrected for C-terminal degradation, the half-life of PYY(3-36) was slightly shorter at 12.2 ± 1.2 minutes. nih.gov
In pigs, the half-life of infused PYY(3-36) was reported to be 7.3 ± 0.8 minutes, but when corrected for the formation of the inactive PYY(3-34) metabolite, the half-life was significantly shorter at 3.6 ± 0.5 minutes. nih.gov In dogs, both PYY(1-36) and PYY(3-36) have been reported to have similar plasma half-lives of 8 to 12 minutes. physiology.orgoup.com
The following table provides a comparative overview of the reported half-lives:
| Peptide | Species | Half-Life (minutes) | Corrected Half-Life (minutes) | Reference |
|---|---|---|---|---|
| PYY(3-36) | Human | 14.9 ± 1.3 | 12.2 ± 1.2 (for C-terminal degradation) | nih.gov |
| PYY(1-36) | Human | 9.4 ± 0.8 (without DPP-4 inhibitor) | 7.7 ± 0.6 (for C-terminal degradation) | nih.gov |
| PYY(1-36) | Human | 10.1 ± 0.5 (with DPP-4 inhibitor) | 8.8 ± 0.4 (for C-terminal degradation) | nih.gov |
| PYY(3-36) | Pig | 7.3 ± 0.8 | 3.6 ± 0.5 (for C-terminal degradation) | nih.gov |
| PYY(1-36) | Dog | 8 - 12 | Not Applicable | physiology.orgoup.com |
| PYY(3-36) | Dog | 8 - 12 | Not Applicable | physiology.orgoup.com |
Interactions Within the Gut Brain Axis and Neuroendocrine Networks
Vagal Afferent Pathways in Mediating PYY(3-36) Effects
While direct action on the hypothalamic arcuate nucleus is a primary mechanism, the vagus nerve also plays a significant role in mediating the anorectic effects of PYY(3-36). nih.gov The vagus nerve, the tenth cranial nerve, is a major bidirectional communication pathway between the gut and the brainstem, transmitting sensory information from the gastrointestinal tract to the nucleus of the solitary tract (NTS) in the brainstem. mdpi.com
Evidence suggests that PYY(3-36) can activate vagal afferent neurons, which express Y2 receptors. nih.govmdpi.com This activation transmits a satiety signal from the gut to the brainstem, which then relays this information to the hypothalamus and other brain regions involved in appetite control. mdpi.com Studies in rats have shown that the anorectic effect of peripherally administered PYY(3-36) is significantly attenuated by vagotomy, the surgical cutting of the vagus nerve, or by the disruption of the brainstem-hypothalamic pathway. mdpi.comportlandpress.com This indicates that an intact vagal pathway is necessary for the full appetite-suppressing effect of PYY(3-36).
Synergistic and Antagonistic Interactions with Other Gut Hormones
The regulation of appetite is a complex process involving the interplay of multiple gut-derived hormones. PYY(3-36) does not act in isolation but rather in concert with other hormones, exhibiting both synergistic and antagonistic interactions to fine-tune energy balance.
Glucagon-Like Peptide 1 (GLP-1)
PYY(3-36) and Glucagon-Like Peptide 1 (GLP-1) are co-secreted from intestinal L-cells in response to nutrient ingestion. diabetesjournals.org Both hormones act as satiety signals, but through different receptor pathways. GLP-1 is a potent incretin (B1656795) hormone that, in addition to its effects on glucose homeostasis, reduces appetite and food intake by acting on GLP-1 receptors in the brainstem and hypothalamus. diabetesjournals.org
Research has shown that the anorectic effects of PYY(3-36) and GLP-1 can be additive or even synergistic. diabetesjournals.org Co-administration of PYY(3-36) and a GLP-1 receptor agonist, such as exendin-4 (B13836491) or oxyntomodulin, in both rodents and humans results in a greater reduction in food intake than when either hormone is administered alone. diabetesjournals.orgjci.org In a study with overweight and obese human volunteers, the combined infusion of PYY(3-36) and oxyntomodulin reduced energy intake by 42.7% compared to a saline control, an effect significantly greater than that of either hormone individually. diabetesjournals.org This suggests that targeting both the Y2 receptor and the GLP-1 receptor pathways simultaneously could be a more effective strategy for appetite suppression.
Cholecystokinin (B1591339) (CCK)
Cholecystokinin (CCK) is another gut hormone released from the upper small intestine in response to fat and protein intake. It primarily acts on CCK1 receptors on vagal afferent fibers to induce satiety. researchgate.net Similar to GLP-1, CCK and PYY(3-36) work together to enhance the feeling of fullness. The combined action of these hormones, released at different times and from different parts of the gut, provides a comprehensive and prolonged signal of satiety to the brain.
Ghrelin
In contrast to the synergistic interactions with GLP-1 and CCK, PYY(3-36) has an antagonistic relationship with ghrelin, the only known peripherally produced orexigenic (appetite-stimulating) hormone. Ghrelin is secreted from the stomach, primarily during fasting, and its levels decrease after a meal. It stimulates appetite by acting on the ghrelin receptor (growth hormone secretagogue receptor) in the hypothalamus, which is also expressed on NPY/AgRP neurons.
PYY(3-36) and ghrelin have opposing effects on the NPY/AgRP neurons in the arcuate nucleus. While ghrelin stimulates these neurons to promote hunger, PYY(3-36) inhibits them to induce satiety. oup.com Studies have shown that PYY(3-36) can effectively block the orexigenic effects of ghrelin. oup.com This antagonistic interplay between PYY(3-36) and ghrelin is a key component of the homeostatic regulation of hunger and satiety, with the balance between these two hormones influencing the decision to initiate or terminate feeding.
Table 2: Interactions of PYY(3-36) with Other Gut Hormones
| Interacting Hormone | Type of Interaction | Mechanism of Interaction | Outcome | Reference |
|---|---|---|---|---|
| GLP-1 | Synergistic | Co-secretion from L-cells; act on distinct receptors in the brain to reduce appetite. | Enhanced reduction in food intake. | diabetesjournals.orgjci.org |
| CCK | Synergistic | Both induce satiety, likely through vagal pathways, providing a comprehensive satiety signal. | Enhanced feeling of fullness. | researchgate.net |
| Ghrelin | Antagonistic | Opposing actions on NPY/AgRP neurons in the arcuate nucleus. | PYY(3-36) blocks ghrelin-induced appetite stimulation. | oup.com |
Potential Interplay with the Gut Microbiota in Metabolic Regulation
Emerging research indicates a potential interplay between the gut microbiota, the vast community of microorganisms residing in the gastrointestinal tract, and the secretion and function of PYY(3-36). The composition of the gut microbiota can be influenced by diet, and in turn, the microbiota can influence host metabolism through the production of various metabolites, such as short-chain fatty acids (SCFAs).
SCFAs, particularly butyrate, propionate (B1217596), and acetate, are produced by the fermentation of dietary fibers by gut bacteria. These SCFAs can stimulate the release of PYY(3-36) and GLP-1 from intestinal L-cells. portlandpress.com For instance, propionate has been shown to promote the secretion of PYY by activating the G-protein coupled receptor GPR41 on L-cells. portlandpress.com This suggests that dietary interventions that modulate the gut microbiota to favor the production of SCFAs could potentially enhance PYY(3-36) release and promote satiety.
Furthermore, bile acids, which are modified by the gut microbiota, can also influence gut hormone secretion. Bile acids can act on the Takeda G-protein-coupled receptor 5 (TGR5) on L-cells to stimulate the release of both GLP-1 and PYY. mdpi.com This highlights a complex communication network where diet influences the microbiota, which in turn produces metabolites that regulate the secretion of satiety hormones like PYY(3-36), ultimately impacting host energy homeostasis. mdpi.comportlandpress.com This area of research is rapidly evolving and holds promise for understanding how the gut microbiome contributes to metabolic health and disease.
Advanced Research Methodologies in Pyy 3 36 Studies
In Vitro Assays for Receptor Binding and Functional Activity
In vitro assays are fundamental for characterizing the interaction of PYY(3-36) with its cognate receptors, primarily the Neuropeptide Y (NPY) Y2 receptor (Y2R). These assays provide crucial data on binding affinity, selectivity, and the functional consequences of receptor activation.
Receptor Binding Assays: Receptor binding studies are typically performed using cell lines or tissue membranes that express the receptor of interest. nih.gov A common method is the competitive binding assay, where a radiolabeled ligand, such as [¹²⁵I]PYY(3-36) or other high-affinity Y2R ligands, competes with unlabeled PYY(3-36) for binding to the receptor. jneurosci.org By measuring the displacement of the radioligand at various concentrations of PYY(3-36), the binding affinity (often expressed as the inhibition constant, Ki, or the dissociation constant, Kd) can be determined. nih.govnih.gov
Studies have demonstrated that human PYY(3-36) exhibits a high affinity for the human and rabbit Y2 receptor, with Ki values of 0.03 nM and 0.17 nM, respectively. nih.gov It is selective for the Y2 receptor over the Y1 receptor. researchgate.net While PYY(3-36) shows high potency for the Y2 receptor, it can also activate Y1 and Y5 receptors, albeit to a lesser extent. nih.govresearchgate.net For instance, one study reported Ki values of 10 nM for Y2 and 30 nM for Y5 receptors. nih.gov The development of fluorescently labeled PYY(3-36) analogues, such as BODIPY®FL-PYY(3–36), has provided additional tools for these binding assays. nih.gov
Table 1: Binding Affinities of PYY(3-36) for NPY Receptors
| Receptor Subtype | Reported Binding Affinity (Ki/Kd) | Species | Reference |
|---|---|---|---|
| Human Y2 | 0.03 nM (Ki) | Human | nih.gov |
| Rabbit Y2 | 0.17 nM (Ki) | Rabbit | nih.gov |
| Rat Y2 | 10 nM (Ki) | Rat | nih.gov |
| Rat Y5 | 30 nM (Ki) | Rat | nih.gov |
| Human Y1 | 1050 nM (Kd) | Human | researchgate.net |
| Human Y2 | 0.11 nM (Kd) | Human | researchgate.net |
Functional Activity Assays: Functional assays measure the biological response triggered by PYY(3-36) binding to its receptor. Since Y receptors are G-protein coupled receptors (GPCRs) that typically couple to inhibitory G-proteins (Gi), a common functional assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. uzh.chgubra.dk
These assays often involve stimulating cells with an agent that increases cAMP production, such as forskolin, and then measuring the ability of PYY(3-36) to counteract this effect. nih.govnih.gov The potency of PYY(3-36) is then determined by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). researchgate.netnih.gov For example, one study using a cAMP assay determined the EC50 of an Fc-PYY(3-36) analog to be 1.3 ± 0.3 pM and 2.8 pM in cells expressing human and mouse Y2 receptors, respectively. nih.gov Another study reported an IC50 of 18 nM for PYY(3-36) in counteracting adenosine-induced cAMP elevation. researchgate.net
Other functional readouts include measuring changes in intracellular calcium mobilization and GTPase activity. uzh.chuni-regensburg.de The development of advanced techniques like Fluorescence Resonance Energy Transfer (FRET)-based cAMP assays has provided more dynamic and sensitive ways to measure receptor activation in living cells. uni-regensburg.de
In Vivo Models for Investigating PYY(3-36) Action
In vivo models are indispensable for understanding the physiological effects of PYY(3-36) in a whole-organism context. These include pharmacological studies using selective agents and genetic models that manipulate the expression of PYY(3-36) or its receptors.
Pharmacological Intervention Studies using Selective Agonists and Antagonists
Pharmacological studies involve the administration of selective agonists and antagonists to elucidate the receptor subtypes mediating the effects of PYY(3-36). As PYY(3-36) is a potent Y2R agonist, its effects can be mimicked by other Y2R agonists and blocked by selective Y2R antagonists.
The use of specific Y2R antagonists has been crucial in confirming that many of the anorectic effects of PYY(3-36) are mediated through this receptor. For instance, the anorectic actions of PYY(3-36) in rats are abolished by the pharmacological blockade of the Y2 receptor. The development of highly selective non-peptide Y2R antagonists, such as BIIE0246, has been instrumental in these studies.
Genetic Manipulation Models (e.g., Receptor Knockouts, Peptide Overexpression)
Genetic manipulation in animal models, primarily mice, has provided powerful tools to investigate the specific roles of PYY(3-36) and its receptors.
Receptor Knockout Models: Mice lacking the Y2 receptor (Y2R knockout mice) have been pivotal in demonstrating the necessity of this receptor for the effects of PYY(3-36). Studies have shown that Y2 receptor-deficient mice are resistant to the anorectic effects of exogenously administered PYY(3-36). This resistance confirms that the Y2 receptor is the primary mediator of PYY(3-36)-induced satiety.
Peptide Overexpression Models: Conversely, models with overexpression of PYY have been used to study the long-term consequences of elevated PYY levels. For example, PYY overexpression has been shown to protect against diet-induced obesity. These models allow for the investigation of the chronic effects of PYY on energy homeostasis and body weight regulation.
Neurobiological Techniques for Mapping PYY(3-36)-Responsive Circuits
To understand the central mechanisms of PYY(3-36) action, various neurobiological techniques are employed to identify and characterize the neural circuits that are activated or inhibited by this peptide.
Neuronal Activation Markers (e.g., c-Fos Immunoreactivity)
A widely used technique to map neuronal activation is the immunohistochemical detection of the protein c-Fos, which is the product of the immediate-early gene c-fos. The expression of c-Fos is rapidly and transiently induced in neurons following stimulation. Therefore, detecting c-Fos protein can serve as a marker for recent neuronal activity.
Following peripheral administration of PYY(3-36), an increase in c-Fos immunoreactivity is observed in specific brain regions involved in appetite regulation. A key site of action is the arcuate nucleus (ARC) of the hypothalamus. PYY(3-36) administration leads to the activation of pro-opiomelanocortin (POMC) neurons and the inhibition of Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons within the ARC. oup.com The pattern of c-Fos expression helps to map the specific neuronal populations and pathways that are responsive to PYY(3-36) signaling.
Electrophysiological Recording of Neuronal Activity
Electrophysiology provides a direct measure of the electrical activity of individual neurons or neuronal populations. Techniques such as patch-clamp recording in brain slices or in vivo extracellular recordings can be used to assess how PYY(3-36) modulates neuronal firing rates and synaptic transmission.
These studies have provided direct evidence for the inhibitory effect of PYY(3-36) on NPY/AgRP neurons in the arcuate nucleus. By applying PYY(3-36) to brain slices containing the ARC, researchers have observed a hyperpolarization and a decrease in the firing rate of these orexigenic neurons. This inhibitory action is consistent with the anorectic effect of PYY(3-36) and is mediated by the activation of Y2 receptors on these neurons. Electrophysiological recordings have thus been crucial in dissecting the synaptic mechanisms underlying the central effects of PYY(3-36) on appetite control.
Approaches for Developing Stable and Selective PYY(3-36) Analogs for Research
The therapeutic potential of Peptide YY(3-36) [PYY(3-36)] is constrained by its short biological half-life and lack of optimal receptor selectivity. citedrive.com Native PYY(1-36) is rapidly processed by dipeptidyl peptidase-4 (DPP-4) to the Y2 receptor (Y2R)-selective form, PYY(3-36). acs.orgresearchgate.net However, PYY(3-36) is further degraded into an inactive fragment, PYY(3-34), limiting its efficacy. acs.orgresearchgate.net Consequently, research has focused on developing chemically and physically stable PYY(3-36) analogs with enhanced selectivity for the Y2 receptor, which mediates the peptide's appetite-reducing effects. researchgate.netgutnliver.org
Several strategies have been employed to enhance the stability and selectivity of PYY(3-36) analogs:
Amino Acid Substitution: A primary approach involves identifying and modifying "hotspots" within the peptide sequence that are prone to chemical degradation or enzymatic cleavage. researchgate.netnih.gov
C-terminal Stabilization: To prevent C-terminal proteolysis, researchers have incorporated non-natural amino acids. Substituting Arginine at position 35 (Arg35) with N-methylarginine (NMeArg35) or β-homo arginine has been shown to protect against degradation. acs.orgresearchgate.net
Improving Selectivity: Combining a tryptophan residue at position 30 (Trp30) with N-methyl or β-homo arginine at position 35 resulted in analogs with high potency and selectivity for the Y2 receptor. acs.org The substitution with Trp30 primarily reduces affinity for the Y1 receptor. researchgate.net
Mitigating Chemical Instability: Studies identified asparagine (Asn) at positions 18 and 29 as susceptible to deamidation. nih.gov While substituting Asn29 was detrimental, replacing Asn18 with glutamine (Gln) was successful without compromising Y2R potency. nih.gov Other substitutions, such as N-terminal 3-methylbutanoyl (Mba3) and Arg4, have also been used to improve biophysical and chemical stability for manufacturing purposes. researchgate.net
Half-Life Extension Strategies: To prolong the duration of action, modifications are made to extend the peptide's circulation time.
Lipidation: Acylating the peptide with a fatty diacid is a common strategy. citedrive.com The position of this fatty acid moiety is critical; placement in the receptor-binding C-terminal region can significantly reduce Y2R potency, whereas derivatization at position 7 has been identified as optimal for maintaining good Y2R affinity. nih.govresearchgate.net
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is another method to extend half-life. However, research has shown that PEGylation can also impact pharmacodynamics by increasing receptor dissociation rates and reducing arrestin-3 activity. researchgate.net
These rational design approaches have led to the development of potent, long-acting PYY analogs. citedrive.com For instance, variant screening combined with fatty diacid derivatization produced highly selective long-acting Y2R agonists. citedrive.com One such analog, PYY1875, has advanced to clinical trials. citedrive.com Another example is NNC0165-1273, a modified PYY analog with over 650-fold greater affinity for the Y2 receptor compared to other Y receptors, which has shown efficacy in reducing food intake in animal models. researchgate.netbioscientifica.comoup.com
Table 1: Examples of Modifications in PYY(3-36) Analogs and Their Effects
| Modification Strategy | Specific Alteration | Observed Effect(s) | Reference(s) |
|---|---|---|---|
| Amino Acid Substitution | Replace Arg35 with N-methylarginine (NMeArg35) | Stabilizes against C-terminal enzymatic degradation. | researchgate.net |
| Replace Asn18 with Gln18 | Mitigates deamidation without loss of Y2R potency. | nih.gov | |
| Introduce Trp30 | Reduces Y1 receptor affinity, enhancing Y2 selectivity. | acs.orgresearchgate.net | |
| Combine Trp30 with N-methyl or β-homo Arg35 | Yields highly potent and Y2 receptor selective analogs. | acs.org | |
| Half-Life Extension | Lipidation (Fatty Diacid Derivatization) | Prolongs biological half-life; affords highly selective long-acting analogs. | citedrive.comnih.gov |
| PEGylation | Extends half-life but can alter pharmacodynamics (e.g., inhibit endocytosis). | researchgate.net |
Analytical Techniques for Quantifying Circulating PYY(3-36) and Metabolites
The accurate quantification of circulating PYY(3-36) and its related forms, such as the parent peptide PYY(1-36), is challenging due to their very low plasma concentrations and the rapid enzymatic cleavage by DPP-4. oup.com A variety of analytical methods have been developed to measure these peptides in biological samples, each with distinct capabilities and limitations.
Immunoassays: Immunoassays are widely used for quantifying PYY peptides and are available in several formats.
Radioimmunoassay (RIA): RIAs have been developed that are specific for PYY(3-36). oup.commerckmillipore.com For example, one commercially available kit specifically detects human PYY(3-36) with no significant cross-reactivity with PYY(1-36). oup.com The sensitivity of these assays is typically in the range of 10-20 pg/mL. oup.comnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are also common and are often designed to measure "total PYY," quantifying both PYY(1-36) and PYY(3-36) simultaneously. oup.combiovendor.comsigmaaldrich.com The sensitivity of total PYY ELISA kits can be as low as 1.4 pg/mL. sigmaaldrich.com
The selection of the antibody is crucial for the specificity of the immunoassay. Some assays use antibodies that recognize the C-terminus, thus detecting both PYY(1-36) and PYY(3-36), while others use antibodies specific to the N-terminus of PYY(3-36). oup.com It is also critical to handle blood samples properly, often requiring the addition of a protease inhibitor cocktail to prevent the ex vivo degradation of PYY(1-36) into PYY(3-36). oup.comoup.com
Mass Spectrometry-Based Methods: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high specificity and the ability to measure multiple peptides simultaneously.
Multiplexed Isotopic Dilution Assay: A multiplexed assay using immunocapture followed by micro-ultra-HPLC-MS/MS has been developed to quantify PYY(1-36), PYY(3-36), and other related peptides (NPY, PP) and their metabolites in a single run. oup.com This method involves enriching the peptides from plasma using a monoclonal antibody before LC-MS/MS analysis. oup.com This approach has demonstrated high sensitivity, with a lower limit of quantification (LLOQ) of 1.5 pM for both PYY(1-36) and PYY(3-36). oup.com
Method Comparison and Discrepancies: Head-to-head comparisons between immunoassays and LC-MS/MS have revealed poor agreement, highlighting potential inaccuracies in quantification depending on the method used. oup.com For instance, a comparison showed a weak correlation between PYY levels measured by a traditional immunoassay and the more specific LC-MS/MS method. oup.com These discrepancies can arise from differences in assay specificity, calibration standards, and susceptibility to matrix interferences.
Table 2: Comparison of Analytical Techniques for PYY(3-36) Quantification
| Technique | Analyte(s) Measured | Typical Sensitivity (LLOQ) | Key Features | Reference(s) |
|---|---|---|---|---|
| Radioimmunoassay (RIA) | PYY(3-36) specific or Total PYY | 10-20 pg/mL | Uses radioisotopes for detection; high sensitivity but requires specialized handling. | oup.commerckmillipore.comnih.gov |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Total PYY (PYY1-36 & PYY3-36) | ~1.4 - 9.5 pg/mL | Colorimetric detection; widely available and does not require radioactive materials. | oup.comsigmaaldrich.com |
| LC-MS/MS | PYY(1-36), PYY(3-36), and other metabolites | 1.5 pM (~5.2 pg/mL) | High specificity and multiplexing capability; considered a reference method but requires sophisticated instrumentation. | oup.com |
Q & A
Q. What is the physiological role of PYY(3-36) in appetite regulation, and how does it interact with hypothalamic pathways?
PYY(3-36) is a postprandially released gut hormone that suppresses appetite by binding to Y2 receptors (Y2R) in the hypothalamic arcuate nucleus (ARC). This activates auto-inhibitory pathways in orexigenic NPY neurons while disinhibiting anorexigenic POMC neurons, reducing food intake in humans and rodents . Methodologically, peripheral administration (e.g., 0.3 μg/100 g body weight in rats or 0.8 pmol/kg/min in humans) mimics postprandial plasma levels, enabling controlled studies on feeding behavior .
Q. How are endogenous PYY(3-36) levels measured in human and rodent studies?
Radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) are standard. RIAs distinguish between PYY(1-36) and PYY(3-36) isoforms, while ELISAs (e.g., Fluorescent EIA Kits) detect PYY(3-36) with high specificity (100% cross-reactivity for human PYY(3-36)) and sensitivity (linear range: 16.3–163 pg/mL) . Plasma extraction protocols must account for dipeptidyl peptidase IV (DPP-IV) activity, which cleaves PYY(1-36) to PYY(3-36) .
Q. What are the differences in endogenous PYY(3-36) levels between lean and obese subjects?
Obese individuals exhibit lower fasting and postprandial PYY(3-36) levels (e.g., 10.2 ± 0.7 pmol/L vs. 16.9 ± 0.8 pmol/L in lean subjects) . This deficiency correlates negatively with BMI (r = -0.84), suggesting reduced satiety signaling contributes to obesity. Experimental designs should include meal challenge tests with calibrated caloric loads to assess dynamic PYY responses .
Q. How stable is PYY(3-36) in vitro, and what storage conditions are optimal?
PYY(3-36) is stable in lyophilized form at -20°C for 1–3 years. In solution, it requires storage at -80°C (≤6 months) or -20°C (≤1 month) to prevent degradation. Solubility in DMSO is ≥405 mg/mL, but heating to 37°C and sonication are recommended to avoid aggregation .
Advanced Research Questions
Q. How do contradictory findings about PYY(3-36)’s receptor affinity (Y2R agonist vs. antagonist) impact mechanistic studies?
While most evidence identifies PYY(3-36) as a Y2R agonist , one study labels it a Y2R antagonist . This discrepancy may arise from receptor dimerization or tissue-specific signaling. Researchers should validate receptor interactions using competitive binding assays (e.g., BIIE0246, a non-peptide Y2R antagonist) and Y2R-knockout models to confirm agonism .
Q. What experimental approaches resolve conflicting data on PYY(3-36)’s anorectic effects in Y2R-deficient models?
Y2R-knockout mice show no anorectic response to PYY(3-36), confirming Y2R dependence . However, off-target effects (e.g., Y1/Y5 receptor cross-talk) may occur. Dual-receptor knockout models and selective Y2R agonists/antagonists (e.g., PYY(3-36) vs. NPY) can clarify signaling specificity .
Q. How does PYY(3-36) interact with co-released satiety hormones (e.g., GLP-1, CCK) in regulating appetite?
PYY(3-36) synergizes with GLP-1 and CCK to amplify satiety. Co-infusion studies in rodents show additive reductions in food intake. Methodologically, simultaneous measurement of these hormones via multiplex assays or LC-MS/MS is critical to dissect their interplay .
Q. What behavioral effects beyond appetite suppression are linked to PYY(3-36) administration?
In mice, PYY(3-36) induces schizophrenia-relevant behaviors (e.g., hyperlocomotion, social withdrawal) via undefined central pathways. Behavioral phenotyping (e.g., open-field tests) combined with Fos immunostaining in the ARC and catecholaminergic brain regions is recommended to map neural circuits .
Q. How do tissue-specific PYY(3-36) expression patterns influence its physiological roles?
PYY(3-36) is secreted by ileal/colonic L-cells and detected in saliva, suggesting paracrine and endocrine actions. Tissue-specific knockout models (e.g., intestinal epithelial cell-selective PYY deletion) and localized microdialysis can isolate site-specific effects .
Q. What methodological challenges arise in translating PYY(3-36) findings from rodents to humans?
Species differences in receptor affinity (e.g., human vs. rodent Y2R) and peptide stability (e.g., DPP-IV cleavage rates) complicate translation. Cross-species pharmacokinetic studies and humanized Y2R transgenic models are essential .
Data Analysis and Interpretation
- Contradictory Results : Address receptor affinity conflicts by comparing structural conformations (e.g., NMR-derived PP-fold structures of PYY(3-36) vs. full-length PYY) .
- Limitations : Endogenous PYY(3-36) assays may cross-react with NPY or pancreatic polypeptide; validate with HPLC-purified samples .
- Statistical Rigor : Use power analysis to account for inter-individual variability in obesity trials (e.g., n ≥12/group for 30% effect size) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
